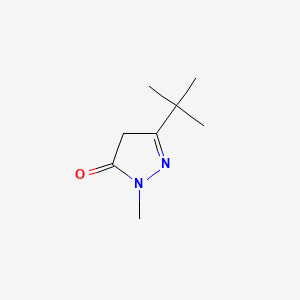

3-tert-Butyl-1-methyl-2-pyrazolin-5-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-tert-butyl-1-methyl-2-pyrazolin-5-one derivatives has been explored through various methods. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was achieved using a novel and efficient route, starting from potassium tricyanomethanide and featuring a selective Sandmeyer reaction . Another study presented a synthesis route for 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which involved the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride . Additionally, a one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported, highlighting the operational ease and short reaction time of the process .

Molecular Structure Analysis

Structural studies have been conducted on various 3-tert-butyl-1-methyl-2-pyrazolin-5-one derivatives. For example, the X-ray crystal structure of a pyrazolotriazepine derivative was reported, providing insights into the molecular conformation . Crystal structures of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones were determined, revealing a planar heterocyclic core and intermolecular hydrogen bonding . The X-ray structure for a 3,5-diaryl-1H-pyrazole derivative showed the existence of tautomers and the formation of cyclic dimers through intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of 3-tert-butyl-1-methyl-2-pyrazolin-5-one derivatives has been explored in various chemical reactions. For instance, reactions with electrophiles and dicarbonyl compounds led to the formation of new pyrazolo[1,5-b]1,2,4-triazines and derivatives of the pyrazolo[1,5-b]1,2,4-triazepine system . Photochemical studies on 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones indicated that UV irradiation induces decomposition in some derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-tert-butyl-1-methyl-2-pyrazolin-5-one derivatives are closely related to their molecular structures. The presence of tert-butyl groups contributes to the steric effects observed in reactions and crystal structures . Hydrogen bonding plays a significant role in the solid-state structure, as seen in the formation of chains and aggregates in certain derivatives . The introduction of various substituents on the pyrazole ring affects both the binding affinity and pharmacological activity, as demonstrated in a study of angiotensin II receptor antagonists .

Applications De Recherche Scientifique

- Application : 2-Pyrazolin-5-one derivatives are used in the synthesis of various heterocyclic compounds .

- Method : The synthesis starts from α, β-unsaturated ketones under the effect of hydrazine derivatives and thiosemicarbazide . The obtained pyrazolines were treated with different reagents to afford N-substituted pyrazolines .

- Results : A novel series of pyrazoline and thiazole derivatives incorporating 2-pyrazolin-5-one moiety were synthesized . The newly synthesized compounds were characterized by analytical and spectral data .

Propriétés

IUPAC Name |

5-tert-butyl-2-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(11)10(4)9-6/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLHXZDNJCSMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370883 | |

| Record name | 5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-tert-Butyl-1-methyl-2-pyrazolin-5-one | |

CAS RN |

87031-30-9 | |

| Record name | 5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.